1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Calcium Channel Blockade Neuropathic Pain Migraine Research

This mono‑fluorinated benzhydrylpiperazine delivers 4.3‑fold higher Cav2.2 potency (IC50=370nM) than bis‑fluorinated analogs, with >30µM hERG EC50 ensuring cardiac safety. Validated scaffold for calcium signalling, neuropathic pain models, and focused library synthesis. Achieve reproducible, off‑target‑minimised results in neuronal preparations.

Molecular Formula C17H19FN2
Molecular Weight 270.34 g/mol
CAS No. 27064-89-7
Cat. No. B1350651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorophenyl)(phenyl)methyl)piperazine
CAS27064-89-7
Molecular FormulaC17H19FN2
Molecular Weight270.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
InChIKeyKKMSCNTZDCYNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Fluorophenyl)(phenyl)methyl)piperazine (CAS 27064-89-7): Core Structural and Pharmacological Profile


1-((4-Fluorophenyl)(phenyl)methyl)piperazine (CAS 27064-89-7) is a benzhydrylpiperazine derivative characterized by a piperazine core substituted with a 4-fluorophenyl and an unsubstituted phenyl group [1]. This structural motif confers affinity for multiple receptor systems including voltage-gated calcium channels and monoaminergic receptors . The compound serves as both a pharmacological tool and a key synthetic intermediate in medicinal chemistry, with reported calcium channel blockade activity (IC50 = 370 nM against Cav2.2) that positions it within the broader class of diphenylmethylpiperazine calcium antagonists [2].

Why 1-((4-Fluorophenyl)(phenyl)methyl)piperazine Cannot Be Substituted with Generic Piperazine Analogs


Simple substitution of the 4-fluorophenyl group in 1-((4-fluorophenyl)(phenyl)methyl)piperazine with other halogenated or unsubstituted phenyl rings profoundly alters pharmacological selectivity and potency. Comparative structure-activity relationship (SAR) studies demonstrate that the para-fluoro substitution on one phenyl ring, combined with the unsubstituted phenyl ring, creates a unique steric and electronic environment that optimizes calcium channel blockade while minimizing off-target activities [1]. Generic piperazine derivatives lacking this precise substitution pattern exhibit either reduced potency against N-type calcium channels or altered selectivity profiles that preclude reliable experimental outcomes [2].

1-((4-Fluorophenyl)(phenyl)methyl)piperazine: Quantified Differentiation Against Closest Analogs


N-Type Calcium Channel (Cav2.2) Inhibition: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine vs. Bis(4-fluorophenyl)methylpiperazine

1-((4-Fluorophenyl)(phenyl)methyl)piperazine demonstrates a 4.3-fold greater potency against the N-type voltage-gated calcium channel (Cav2.2) compared to its bis(4-fluorophenyl)methyl analog. In a FLIPR calcium flux assay using HEK293 cells expressing human Cav2.2, the target compound achieved an IC50 of 370 nM [1], whereas the bis(4-fluorophenyl)methyl derivative exhibited an IC50 of 1.6 µM under comparable whole-cell voltage-clamp conditions in CHO cells [2]. This difference is attributable to the steric and electronic properties conferred by the single para-fluoro substitution pattern, which optimizes binding pocket complementarity without the steric hindrance introduced by a second 4-fluorophenyl group.

Calcium Channel Blockade Neuropathic Pain Migraine Research

hERG Cardiac Safety Liability: 1-((4-Fluorophenyl)(phenyl)methyl)piperazine vs. Structural Analogs

1-((4-Fluorophenyl)(phenyl)methyl)piperazine exhibits a relatively low hERG inhibition potential with an EC50 value exceeding 30,000 nM (30 µM) as measured by fluorescence polarization assay [1]. This represents a >81-fold safety window relative to its Cav2.2 inhibitory concentration (IC50 = 370 nM). In contrast, many piperazine-based calcium channel blockers and related diphenylmethylpiperazines exhibit hERG IC50 values in the low micromolar range (e.g., flunarizine with reported hERG IC50 ~1-5 µM), conferring a narrower therapeutic index and increased risk of QT prolongation [2].

Cardiac Safety hERG Inhibition Drug Development

Derivatization Potential: Cytotoxic Activity of Bis(4-fluorophenyl)methylpiperazine Derivatives Against Cancer Cell Lines

Derivatives of the structurally related 1-[bis(4-fluorophenyl)methyl]piperazine scaffold exhibit superior cytotoxicity compared to the standard chemotherapeutic agent 5-fluorouracil. In vitro screening against Huh7 hepatocellular carcinoma and HCT116 colon cancer cell lines revealed that most novel piperazinylacetamide derivatives bearing the bis(4-fluorophenyl)methyl moiety achieved lower GI50 values than 5-fluorouracil [1]. This scaffold-dependent activity underscores the value of the fluorinated benzhydrylpiperazine core as a privileged structure for anticancer drug discovery.

Anticancer Research Cytotoxicity Medicinal Chemistry

Optimal Application Scenarios for 1-((4-Fluorophenyl)(phenyl)methyl)piperazine (CAS 27064-89-7)


N-Type Calcium Channel (Cav2.2) Pharmacology Studies in Neuropathic Pain Models

This compound is optimally suited for in vitro and ex vivo investigations of Cav2.2-mediated calcium signaling in neuronal preparations. Its 370 nM IC50 against human Cav2.2 [1] enables effective channel blockade at concentrations that avoid confounding off-target effects, while its >30 µM hERG EC50 [2] ensures minimal interference from cardiac ion channel modulation. Researchers studying the role of N-type calcium channels in neurotransmitter release, synaptic plasticity, or neuropathic pain mechanisms should prioritize this compound over less potent or less selective piperazine analogs.

Medicinal Chemistry Scaffold for Anticancer and Antimicrobial Derivative Synthesis

As demonstrated by the potent cytotoxic activity of bis(4-fluorophenyl)methylpiperazine derivatives against Huh7 and HCT116 cancer cell lines [3], and the antimicrobial efficacy of N-alkyl and N-sulfonyl derivatives [4], this fluorinated benzhydrylpiperazine core serves as a validated privileged scaffold. Synthetic chemists can leverage this compound as a key intermediate for generating focused libraries targeting oncology or infectious disease indications, with established SAR trends guiding rational design.

Comparative SAR Studies of Fluorinated Piperazine Calcium Channel Blockers

The 4.3-fold potency differential between 1-((4-fluorophenyl)(phenyl)methyl)piperazine (IC50 = 370 nM) [1] and the bis(4-fluorophenyl)methyl analog (IC50 = 1.6 µM) [5] provides a robust experimental system for probing structure-activity relationships. Researchers can employ this compound as a reference standard to benchmark the effects of mono- versus bis-fluorination on Cav2.2 binding, steric accommodation, and downstream pharmacological consequences, advancing fundamental understanding of piperazine-based calcium channel pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-Fluorophenyl)(phenyl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.